4-Aminonicotinonitrile

Overview

Description

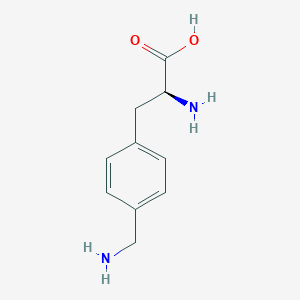

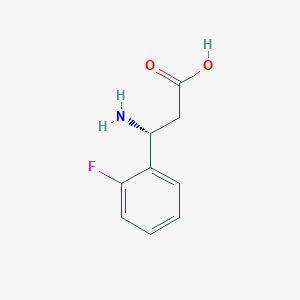

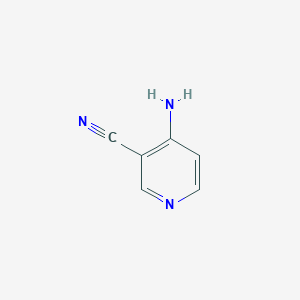

4-Aminonicotinonitrile is a chemical compound with the molecular formula C6H5N3 . It is used in laboratory chemicals and the manufacture of chemical compounds.

Molecular Structure Analysis

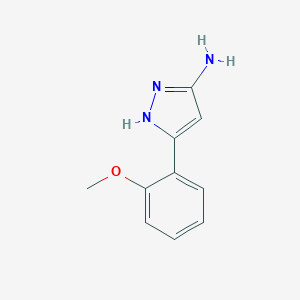

The molecular structure of 4-Aminonicotinonitrile is characterized by a total of 14 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving 4-Aminonicotinonitrile have been studied using various electroanalytical tools. These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminonicotinonitrile include a molecular weight of 119.12 g/mol, a topological polar surface area of 62.7 Ų, and a complexity of 135 . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polarizability, and molar volume have also been reported .Scientific Research Applications

Molluscicidal Activity

4-Aminonicotinonitrile has been used in the synthesis of new nicotinonitrile derivatives, which have been tested for their molluscicidal activity . This research was aimed at controlling land snails, specifically M. cartusiana .

A series of nicotinonitrile derivatives were designed and synthesized from a starting material to assess their molluscicidal activity . The newly synthesized nicotinonitrile compounds were characterized based on FTIR, 1 H-NMR, and 13 C-APT NMR spectra as well as elemental microanalyses .

The target compounds were screened for their toxicity effect against M. cartusiana land snails and were compared to Acetamiprid as a reference compound . The results demonstrated that the nicotinonitrile-2-thiolate salts had good mortality compared with that of Acetamiprid .

The results of the in vivo effect of the prepared nicotinonitrile molecules on biochemical parameters, including AChE, ALT, AST, and TSP, indicated a reduction in the level of AChE and TSP as well as an increase in the concentration of transaminases (ALT and AST) .

A histopathological study of the digestive gland sections of the M. cartusiana land snails was carried out. The nicotinonitrile-2-thiolate salts showed vacuolization, causing the digestive gland to lose its function . It could be concluded that the water-soluble nicotinonitrile-2-thiolate salts could be adequate molluscicidal molecules against M. cartusiana land snails .

Safety and Hazards

Mechanism of Action

Target of Action

4-Aminonicotinonitrile, also known as 3-cyanopyridine, is an organic compound that primarily targets the Nitrilase enzyme . This enzyme plays a crucial role in the hydrolysis of nitriles, which are organic compounds containing a cyano functional group. The Nitrilase enzyme is involved in the detoxification of nitriles in the body .

Mode of Action

The interaction of 4-Aminonicotinonitrile with its target, the Nitrilase enzyme, results in the hydrolysis of 3-cyanopyridine . This process leads to the production of nicotinamide, also known as vitamin B3 . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminonicotinonitrile is the Niacin synthesis pathway . Niacin, or vitamin B3, is an essential nutrient for the body, playing a vital role in energy production and the maintenance of cell function. The compound’s interaction with the Nitrilase enzyme leads to the production of nicotinamide, a form of niacin .

Result of Action

The primary result of the action of 4-Aminonicotinonitrile is the production of nicotinamide (vitamin B3) . This vitamin is essential for various bodily functions, including energy production, DNA repair, and cell signaling. Therefore, the action of 4-Aminonicotinonitrile contributes to these critical physiological processes.

properties

IUPAC Name |

4-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUHGVFLYAQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341927 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminonicotinonitrile | |

CAS RN |

15827-84-6 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical transformation explored in this research involving 4-Aminonicotinonitrile?

A1: This research investigates the cyclization reactions of 4-Aminonicotinonitrile with molecules containing both nitrogen (N) and carbon (C) donor atoms. [] This means the research focuses on how the 4-Aminonicotinonitrile molecule can react to form ring structures by bonding with other molecules through their nitrogen and carbon atoms. The specific reaction conditions and the nature of the N—C donor molecule can influence the final structure of the formed ring, offering potential for synthesizing a variety of chemical compounds.

Q2: Why is this research on 4-Aminonicotinonitrile cyclization important?

A2: Understanding the cyclization of 4-Aminonicotinonitrile is important because it could lead to new methods for synthesizing heterocyclic compounds. [] Heterocycles, which are cyclic compounds containing at least one atom other than carbon in the ring, are crucial building blocks in many pharmaceuticals, agrochemicals, and materials. Therefore, new synthetic routes to these structures, especially those with high selectivity and efficiency, are always valuable in organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)